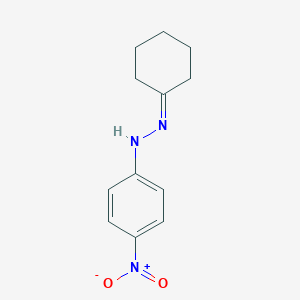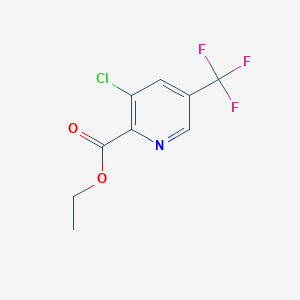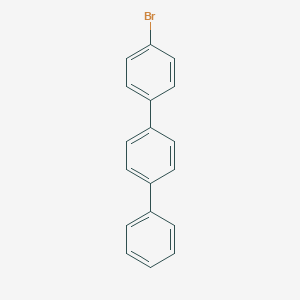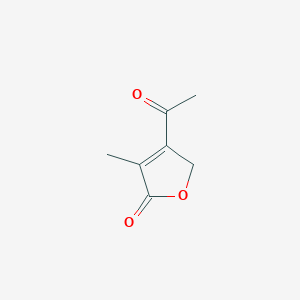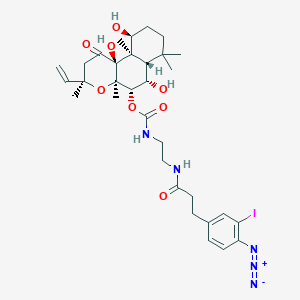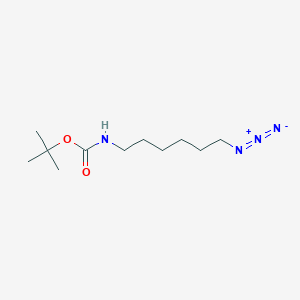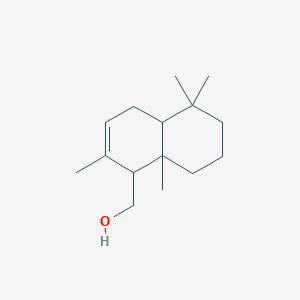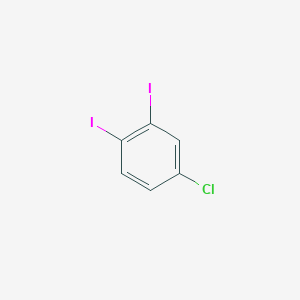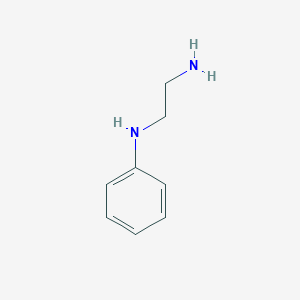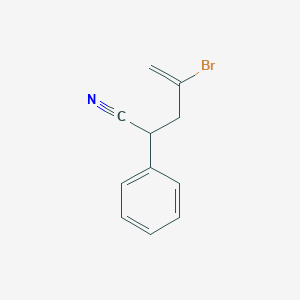![molecular formula C10H16O2 B159444 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 10136-65-9](/img/structure/B159444.png)
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Vue d'ensemble
Description
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one: is a chemical compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . It is also known by its systematic name This compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one can be synthesized through several methods. One common approach involves the hydroxylation of pinocamphone. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of oxypinocamphone.
Industrial Production Methods: Industrial production of oxypinocamphone may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques such as chromatography can further enhance the purity of oxypinocamphone .
Analyse Des Réactions Chimiques
Types of Reactions: 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of oxypinocamphone can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating respiratory insufficiency and other medical conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma
Mécanisme D'action
The mechanism of action of oxypinocamphone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The hydroxyl group in oxypinocamphone plays a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Pinocamphone: The parent compound of oxypinocamphone, known for its similar structural framework.
Camphor: A related compound with a similar bicyclic structure but different functional groups.
Borneol: Another bicyclic compound with hydroxyl functionality
Uniqueness of 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
10136-65-9 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3 |
Clé InChI |
VZRRCQOUNSHSGB-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
SMILES canonique |
CC1(C2CC1C(C(=O)C2)(C)O)C |
Key on ui other cas no. |
10136-65-9 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

